N-(3,4-dichlorobenzyl)-N'-(4-nitrophenyl)urea
Overview
Description
N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea is a synthetic organic compound characterized by the presence of both dichlorobenzyl and nitrophenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 3,4-dichlorobenzylamine with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 3,4-dichlorobenzylamine in an appropriate solvent.
Step 2: Add 4-nitrophenyl isocyanate to the solution.
Step 3: Heat the reaction mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: N-(3,4-dichlorobenzyl)-N’-(4-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4-dichlorobenzylamine and 4-nitrophenyl isocyanate.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorobenzyl)-N’-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.
N-(3,4-dichlorobenzyl)-N’-(4-methylphenyl)urea: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea is unique due to the presence of both dichlorobenzyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making this compound versatile for different applications.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-12-6-1-9(7-13(12)16)8-17-14(20)18-10-2-4-11(5-3-10)19(21)22/h1-7H,8H2,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSQXSGYLYPVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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